Cas no 1541540-22-0 (5-cyclohexyl-1-methyl-1H-pyrazol-3-amine)

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound known for its structural complexity and diverse chemical properties. This compound exhibits potent biological activity, making it a valuable tool in medicinal chemistry. Its unique cyclohexyl and methyl substituents contribute to its stability and bioavailability, while the 1H-pyrazol-3-amine core confers a broad range of pharmacological activities. This versatile intermediate is well-suited for synthesizing a variety of biologically active molecules, offering significant advantages in drug discovery research.
5-cyclohexyl-1-methyl-1H-pyrazol-3-amine structure
1541540-22-0 structure
Product Name:5-cyclohexyl-1-methyl-1H-pyrazol-3-amine
CAS No:1541540-22-0
MF:C10H17N3
MW:179.262081861496
MDL:MFCD26637739
CID:5607984
PubChem ID:83696183
Update Time:2025-07-29

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine
    • 1541540-22-0
    • EN300-8319812
    • MDL: MFCD26637739
    • Inchi: 1S/C10H17N3/c1-13-9(7-10(11)12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,11,12)
    • InChI Key: DJANOSVSMUXDBY-UHFFFAOYSA-N
    • SMILES: N1(C)C(=CC(N)=N1)C1CCCCC1

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine

Introduction to 5-Cyclohexyl-1-methyl-1H-pyrazol-3-amine (CAS No. 1541540-22-0)

5-Cyclohexyl-1-methyl-1H-pyrazol-3-amine (CAS No. 1541540-22-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The unique structural features of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine make it a promising candidate for the development of novel therapeutic agents.

The chemical structure of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine consists of a pyrazole ring substituted with a cyclohexyl group at the 5-position and a methyl group at the 1-position. The presence of these substituents imparts specific physicochemical properties to the molecule, such as enhanced lipophilicity and improved metabolic stability. These characteristics are crucial for optimizing the pharmacokinetic profile of potential drug candidates.

Recent studies have highlighted the potential therapeutic applications of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine has also shown promise in the treatment of neurological disorders. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively modulate neurotransmitter systems in the brain, particularly by enhancing GABAergic transmission. This effect may have implications for treating conditions such as anxiety disorders and epilepsy.

The synthesis of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine has been extensively studied, and several efficient synthetic routes have been reported in the literature. One common approach involves the condensation of cyclohexanecarbaldehyde with hydrazine followed by methylation and cyclization steps. The choice of synthetic method can significantly impact the yield and purity of the final product, which is critical for pharmaceutical applications.

The safety profile of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine has also been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings support its potential for further clinical development.

In conclusion, 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine (CAS No. 1541540-22-0) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.

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